4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring. This compound has gained significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmaceuticals. Its chemical structure features a bromo substituent at the 4-position and a methyl group at the 2-position of the pyrrolo[3,2-c]pyridine framework, which contributes to its reactivity and biological properties.
This compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings, with nitrogen being a common element. Pyrrolopyridines are known for their diverse pharmacological activities, including anticancer properties, making them important targets for drug discovery and development .
The synthesis of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions starting from appropriate precursors. One common method is the reaction of 2-bromo-5-iodopyridine with suitable reagents, often employing base-mediated cyclization followed by substitution reactions to introduce the desired functional groups .
The molecular structure of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can be described as follows:
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical transformations:
Reagents commonly used in these reactions include:
The mechanism of action for 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific biological targets. It has been shown to bind to fibroblast growth factor receptors (FGFRs), influencing cell proliferation and differentiation.
At a molecular level, this compound exerts its effects through several mechanisms:
Studies have indicated that it can inhibit breast cancer cell proliferation and induce apoptosis through these mechanisms .
The physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained from experimental studies.
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
The efficient construction of the pyrrolo[3,2-c]pyridine scaffold represents the foundational step in synthesizing 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine. The most reliable approach involves multistep cyclocondensation sequences starting from appropriately substituted pyridine precursors. A demonstrated pathway commences with 2-bromo-5-methylpyridine, which undergoes sequential oxidation and nitration to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide as a key intermediate [1]. This electron-deficient intermediate readily participates in cyclization reactions with active methylene compounds under carefully controlled conditions.
Critical to this methodology is the condensation with dimethylformamide dimethyl acetal (DMF-DMA), which installs the necessary carbon framework for pyrrole ring formation. Subsequent reductive cyclization, typically employing iron powder in acetic acid under reflux conditions, facilitates the formation of the bicyclic system with high regiocontrol [1] [6]. This sequence efficiently generates the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, which serves as the essential precursor for further functionalization. An alternative pathway involves the cyclization of 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine derivatives under acidic conditions, providing access to the protected brominated core structure [5].
Table 1: Cyclocondensation Approaches to Pyrrolo[3,2-c]pyridine Core Synthesis
Starting Material | Key Reagents/Conditions | Intermediate Formed | Yield Range |
---|---|---|---|
2-Bromo-5-methylpyridine | m-CPBA → HNO₃/H₂SO₄ → DMF-DMA | 2-Bromo-5-methyl-4-nitro-β-dimethylaminovinylpyridine | 70-85% |
Intermediate above | Iron powder/AcOH | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 65-78% |
2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine | Acidic cyclization | 4-Bromo-1-(protected)-pyrrolo[3,2-c]pyridine | 60-72% |
The positional reactivity of the pyridine ring significantly influences cyclocondensation efficiency. The electron-withdrawing nitro group ortho to the bromine atom in the intermediate activates the position for nucleophilic attack, facilitating ring closure. Careful optimization of temperature profiles (typically 110-120°C) and reaction times (1.5-3 hours) during the cyclization steps has been shown to maximize yields while minimizing decomposition pathways [1]. Post-cyclization, the nitrogen protection strategy becomes crucial for subsequent functionalization, with benzyl and trimethylsilyl groups demonstrating particular utility in blocking unwanted side reactions during bromination and methylation steps.
The introduction of bromine and methyl substituents at specific positions on the pyrrolo[3,2-c]pyridine core requires precise sequence optimization to ensure regiochemical fidelity. Two strategic approaches predominate: the bromination-first pathway and the methylation-first pathway, each with distinct advantages depending on the substitution pattern required. For 4-bromo-2-methyl derivatives, the bromination-first approach generally provides superior regiocontrol.
Electrophilic bromination of the 2-methyl-1H-pyrrolo[3,2-c]pyridine precursor using bromine in dichloromethane at low temperatures (-10 to 0°C) achieves selective substitution at the electron-rich C4 position, yielding the target compound in up to 82% isolated yield [1] [6]. The methyl group at C2 exerts a moderate activating effect on the adjacent C3 position, necessitating strict temperature control to prevent dibromination. Alternatively, the methylation of 4-bromo-1H-pyrrolo[3,2-c]pyridine presents significant challenges due to competing N-alkylation, which can be minimized through the use of sterically hindered bases (e.g., potassium tert-butoxide) and methyl iodide in DMF at controlled temperatures (0-25°C) [6].
Recent optimization studies have identified that N-protection prior to bromination significantly enhances positional specificity. The benzyl-protected pyrrolo[3,2-c]pyridine derivatives undergo clean bromination at C4 using N-bromosuccinimide (NBS) in acetonitrile, with subsequent deprotection yielding the 4-bromo compound for methylation. This approach minimizes the formation of the undesired 4,6-dibromo byproduct, which typically occurs in 15-25% yield when brominating unprotected substrates [6]. The solvent polarity profoundly influences the bromination regioselectivity, with non-polar solvents (toluene, hexane) favoring C4 substitution over C6 by ratios exceeding 8:1, while polar aprotic solvents (DMF, DMSO) exhibit reduced selectivity (3:1 ratio).
Palladium-catalyzed cross-coupling reactions transform 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine into advanced intermediates for pharmaceutical applications by enabling diverse substituent introduction at the C4 position. The electron-deficient nature of the pyrrolopyridine system necessitates careful optimization of catalytic systems to achieve high coupling efficiency. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently using Pd(OAc)₂/Xantphos catalytic systems in dioxane/water mixtures at 80-100°C, providing biaryl products in 75-95% yield [2] [3].
The steric and electronic properties of phosphine ligands critically influence coupling efficiency with this heterocyclic system. Bidentate ligands (Xantphos, DPPF) outperform monodentate alternatives by stabilizing the palladium center against decomposition pathways. For demanding coupling partners, including sterically hindered boronic acids (e.g., 2,4,6-trimethylphenylboronic acid) or electron-deficient amines, the N,N-bidentate ligand L4 (structure not fully disclosed in literature) enables successful transformations with catalyst loadings as low as 1 mol% [3].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Reaction Type | Catalyst System | Optimal Conditions | Applications | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/Xantphos | Dioxane/H₂O, K₂CO₃, 80°C | Biaryl formation | 75-95% |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Dioxane, Cs₂CO₃, 100°C | Amination | 70-90% |
Carbonylative | PdCl₂(PPh₃)₂/DPPF | CO atmosphere, DMF, 90°C | Amide synthesis | 65-85% |
Sonogashira | Pd(PPh₃)₄/CuI | DIPA, THF, rt | Alkyne installation | 80-93% |
The Buchwald-Hartwig amination of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine demonstrates exceptional versatility for installing diverse nitrogen substituents. Optimization studies identified Pd₂(dba)₃ (2.5 mol%) with Xantphos (5 mol%) and cesium carbonate in dioxane at 100°C as optimal conditions for coupling with primary and secondary amines, including structurally complex amino acid esters [2]. The reaction tolerates various N-protecting groups (Boc, Cbz, Fmoc) without competitive deprotection, enabling direct access to protected amino derivatives for peptide-based drug discovery. Notably, the catalytic system achieves complete conversion within 2-5 hours, significantly outperforming classical nucleophilic aromatic substitution protocols that require harsh conditions (180°C, 24 hours) and provide inferior yields (30-50%).
Regioselective bromination of 2-methyl-1H-pyrrolo[3,2-c]pyridine presents substantial challenges due to the presence of multiple potentially reactive sites (C4, C6, C7). Achieving high C4 positional specificity requires precise control of electronic and steric factors through carefully designed bromination protocols. The electron density distribution within the pyrrolopyridine system renders C4 (equivalent to C5 in indole numbering) as the most nucleophilic position, theoretically favoring electrophilic attack. However, competing reactions at C6 and C7 occur without appropriate reaction control.
Solvent-controlled bromination represents the most effective strategy for C4 selectivity. Employing dichloromethane as solvent with molecular bromine (0.95-1.05 equiv) at -78°C to -40°C provides the 4-bromo isomer with selectivity ratios exceeding 15:1 (C4:C6/C7) [5] [6]. The addition of scavenging agents (e.g., 2,6-di-tert-butylpyridine) to neutralize hydrogen bromide byproducts further enhances selectivity by preventing electrophilic catalysis that promotes dibromination. For substrates requiring N-protection prior to bromination, the trimethylsilyl (TMS) protecting group offers advantages due to its small steric footprint and facile removal under mild conditions (KF/MeOH), providing 4-bromo derivatives in 78-85% isolated yield [6].
Alternative bromination agents show distinct regiochemical profiles. N-Bromosuccinimide (NBS) in acetonitrile at 0°C exhibits moderate C4 selectivity (7:1 ratio), while copper(II) bromide in ethyl acetate demonstrates preference for C6 bromination (3:1 C6:C4). Recent advances involve catalytic bromination using palladium catalysts with NBS or bromine, enabling directed ortho-bromination when appropriate directing groups are present. Though not yet extensively applied to 2-methyl-1H-pyrrolo[3,2-c]pyridine, this approach holds promise for achieving unparalleled regiocontrol in complex derivatives.
Table 3: Bromination Conditions and Regioselectivity Profiles
Brominating Agent | Solvent | Temperature | C4:C6 Selectivity | Key Additives |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | -78°C to -40°C | 15:1 | 2,6-di-tert-butylpyridine |
NBS | CH₃CN | 0°C | 7:1 | None |
CuBr₂ | EtOAc | 25°C | 1:3 | None |
Br₂/Pd(OAc)₂ | DMF | 80°C | 20:1 | AcOH, AgOAc |
Protection-deprotection strategies significantly impact bromination outcomes. The N-benzyl-protected derivative undergoes clean monobromination at C4 with minimal dibromide formation (<5%), while the corresponding N-H compound produces 12-18% dibrominated byproducts under identical conditions. This enhanced selectivity stems from both electronic effects (reduced nucleophilicity at C6/C7) and steric factors that shield adjacent positions. Post-bromination deprotection using catalytic transfer hydrogenation (Pd/C, ammonium formate) or TMSI-mediated cleavage efficiently regenerates the N-H functionality without affecting the bromo substituent [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1